

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Protein Labeling

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
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This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with **DiSulfo-Cy5 alkyne** using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Introduction

DiSulfo-Cy5 alkyne is a water-soluble fluorescent dye that enables the covalent attachment of the Cy5 fluorophore to azide-bearing molecules via a click chemistry reaction.[1][2][3] This bioorthogonal ligation strategy is highly specific and efficient, proceeding under mild, aqueous conditions, which makes it ideal for labeling sensitive biomolecules like proteins. The resulting triazole linkage is stable, ensuring a permanent label. The sulfonated nature of DiSulfo-Cy5 enhances its water solubility, which is advantageous for labeling proteins in aqueous buffers.

The labeling process is a two-step procedure. First, an azide functional group must be introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids or by modifying primary amines (e.g., lysine residues) with an azido-NHS ester. The second step is the click reaction itself, where the azide-modified protein is reacted with **DiSulfo-Cy5 alkyne** in the presence of a copper(I) catalyst.

Principle of the Reaction

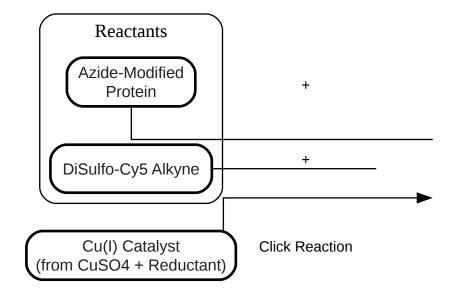


Methodological & Application

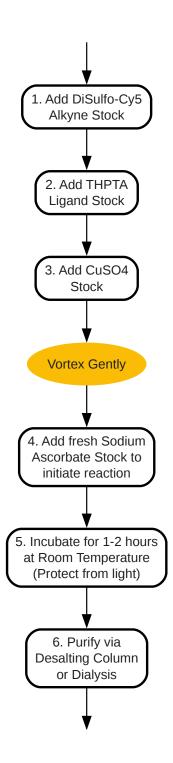
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The core of this labeling protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of DiSulfo-Cy5 reacts with the azide group on the protein to form a stable triazole ring. The catalytically active species is copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP). A chelating ligand, for instance, tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) oxidation state and enhance the reaction efficiency.









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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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